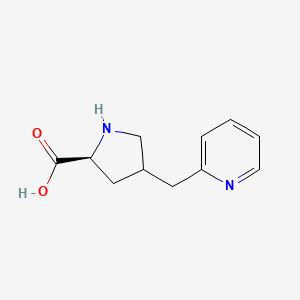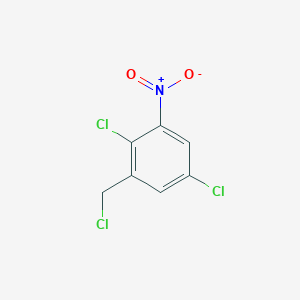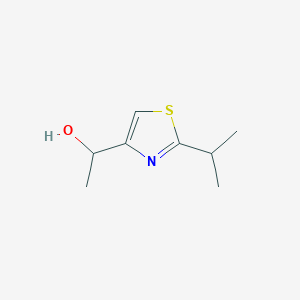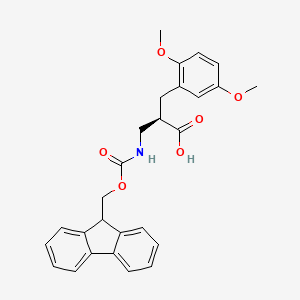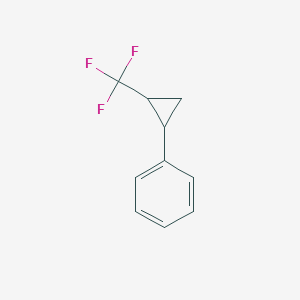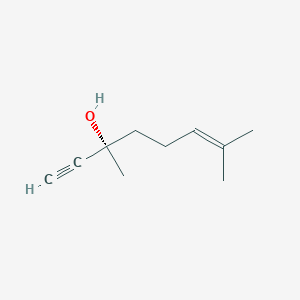
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alcohol functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol typically involves the use of starting materials such as 3,7-dimethyl-6-octen-1-yne and appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Grignard reagent, which reacts with an aldehyde or ketone to form the alcohol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Pd/C, Lindlar’s catalyst, or NaBH4 (Sodium borohydride).
Substitution: TsCl, SOCl2, or PBr3 (Phosphorus tribromide).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol exerts its effects depends on its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The presence of both alkyne and alcohol functional groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-6-octen-1-yl formate: Similar structure but with a formate ester group instead of an alcohol.
(1S,3S)-3-acetoxymethyl-1-(2-acetoxyvinyl)-2,2-dimethylcyclopropane: Contains similar functional groups but with a cyclopropane ring.
Uniqueness
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is unique due to the combination of an alkyne and an alcohol functional group in its structure, which imparts distinct reactivity and potential biological activities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
125411-11-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(3S)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m1/s1 |
Clé InChI |
YWTIDNZYLFTNQQ-SNVBAGLBSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)(C#C)O)C |
SMILES canonique |
CC(=CCCC(C)(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)
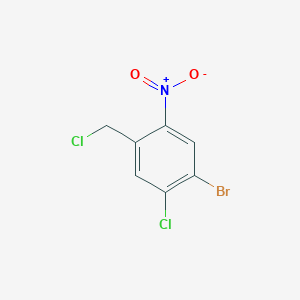


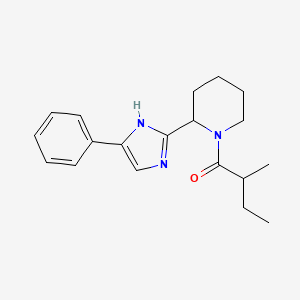
![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
